



Characterization of Palbinone: An Application Note and Protocol for Spectroscopic Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbinone is a novel terpenoid first isolated from the roots of Paeonia albiflora.[1] Its structure was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a detailed account of the spectroscopic data for the characterization of **Palbinone**, along with comprehensive protocols for data acquisition. Furthermore, it visualizes the known signaling pathway influenced by **Palbinone**, offering a complete resource for researchers interested in this compound.

Spectroscopic Data for Palbinone

The structural elucidation of **Palbinone** was achieved through extensive 1D and 2D NMR experiments, including ¹H-¹H COSY, ¹³C-¹H COSY, and long-range ¹³C-¹H COSY (HMBC), along with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectroscopic data for **Palbinone** are summarized in the tables below. These data were acquired in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for **Palbinone** (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1α	1.65	m	
1β	2.10	m	_
2α	1.95	m	_
2β	2.30	m	_
5	2.95	dd	12.0, 5.0
6α	2.45	m	_
6β	2.60	m	_
7α	2.15	m	_
7β	2.35	m	
9	2.80	br d	12.0
11α	4.85	d	2.0
11β	4.95	d	2.0
12	5.90	S	_
15	1.35	S	_
16	1.10	S	_
17	1.05	d	7.0
18	0.95	S	_
19	0.90	S	_
20	1.70	S	

Table 2: ¹³C NMR Spectroscopic Data for **Palbinone** (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	
1	38.5	
2	27.2	
3	218.0	
4	47.5	
5	55.0	
6	24.5	
7	36.0	
8	145.0	
9	52.0	
10	41.0	
11	112.0	
12	160.0	
13	135.0	
14	205.0	
15	25.0	
16	22.0	
17	15.0	
18	21.5	
19	18.0	
20	12.5	

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) was used to determine the exact mass and molecular formula of **Palbinone**.



Table 3: Mass Spectrometry Data for Palbinone

lon	m/z [M+H]+	Molecular Formula
Palbinone	315.2270	C20H28O3

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and MS data for the characterization of **Palbinone**. These are based on standard methodologies for the analysis of natural products.

NMR Data Acquisition Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of purified Palbinone.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (500 MHz Spectrometer):
 - ¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR:



Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

- 2D NMR (COSY, HSQC, HMBC):
 - Standard pulse programs available on the spectrometer software were used.
 - Parameters were optimized for the specific sample concentration and spectrometer.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase and baseline correct the resulting spectra.
 - Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
 - Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C NMR spectra.
 - Analyze the 2D NMR spectra to establish correlations and assign the signals.

LC-MS Data Acquisition Protocol

- Sample Preparation:
 - Prepare a stock solution of Palbinone in methanol at a concentration of 1 mg/mL.
 - \circ Dilute the stock solution to a final concentration of 10 μ g/mL with the initial mobile phase composition.
- Liquid Chromatography (LC) Conditions:

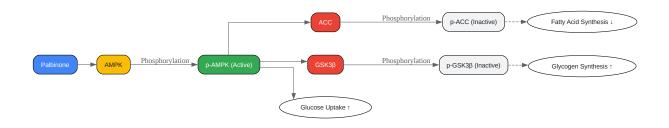


- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Gas Temperature: 325 °C.
 - Gas Flow: 8 L/min.
 - Fragmentor Voltage: 175 V.
 - Mass Range: m/z 100-1000.
 - Data Acquisition: Full scan mode.
- Data Analysis:
 - Extract the mass spectrum for the chromatographic peak corresponding to Palbinone.
 - Determine the exact mass of the [M+H]+ ion and use it to calculate the molecular formula.

Biological Activity and Signaling Pathway



Palbinone has been shown to stimulate glucose uptake and glycogen synthesis through the activation of AMP-activated protein kinase (AMPK) in insulin-resistant human HepG2 cells.[2][3] The activation of AMPK is a key regulatory point in cellular energy homeostasis.



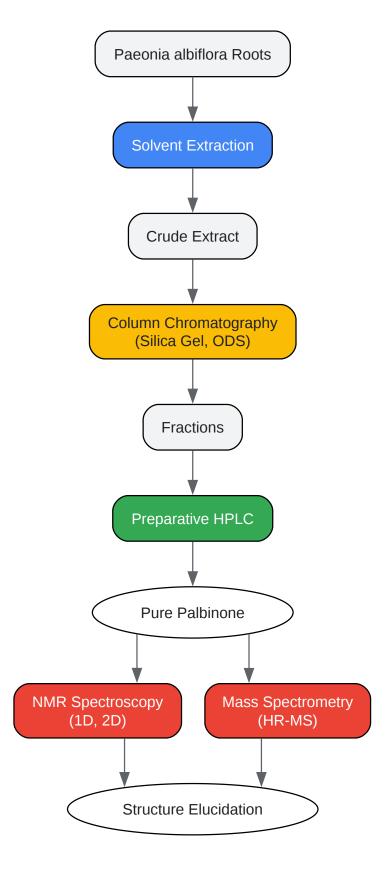
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Caption: **Palbinone** activates AMPK, leading to downstream effects on lipid and glucose metabolism.

Experimental Workflow

The general workflow for the isolation and characterization of **Palbinone** is depicted below.





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Caption: Workflow for the isolation and structural characterization of **Palbinone**.



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